molecular formula C16H14F2N2O B336268 2-(4-fluorophenyl)-N'-[1-(4-fluorophenyl)ethylidene]acetohydrazide

2-(4-fluorophenyl)-N'-[1-(4-fluorophenyl)ethylidene]acetohydrazide

Cat. No.: B336268
M. Wt: 288.29 g/mol
InChI Key: SYIFGDWFDQJKCT-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethylideneamino]acetamide is a member of acetamides.

Scientific Research Applications

Spectrochemical and Theoretical Approaches

Acylhydrazone derivatives, closely related to 2-(4-fluorophenyl)-N'-[1-(4-fluorophenyl)ethylidene]acetohydrazide, have been studied for their potential as fluoride sensors. These compounds, including N′-[1-(2-fluorophenyl)ethylidene]pyridine-3-carbohydrazide and N′-[2-fluorobenzylidene]benzohydrazide, demonstrate specific responses to fluoride ions, making them potentially useful in spectrochemical applications (Jose et al., 2018).

Antimicrobial Studies

Compounds structurally similar to this compound have been synthesized and assessed for their antimicrobial properties. For instance, 4-oxo-thiazolidine derivatives, developed through reactions with hydrazides and aromatic aldehydes, have demonstrated notable antimicrobial activities (Patel et al., 2009).

Anticancer Agents

New derivatives of naproxen, including compounds with structures similar to this compound, have been synthesized and evaluated for their anticancer activity against various prostate cancer cell lines. These compounds have shown promise as potential anticancer agents (Han et al., 2018).

Nonlinear Optical Properties

Studies on hydrazones, which are chemically related to the compound , have revealed their potential in nonlinear optical applications. These compounds have shown promising results in optical power limiting behaviour, making them potential candidates for optical device applications (Naseema et al., 2010).

Properties

Molecular Formula

C16H14F2N2O

Molecular Weight

288.29 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C16H14F2N2O/c1-11(13-4-8-15(18)9-5-13)19-20-16(21)10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H,20,21)/b19-11+

InChI Key

SYIFGDWFDQJKCT-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=C(C=C1)F)/C2=CC=C(C=C2)F

SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)F)C2=CC=C(C=C2)F

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)F)C2=CC=C(C=C2)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-N'-[1-(4-fluorophenyl)ethylidene]acetohydrazide
Reactant of Route 2
2-(4-fluorophenyl)-N'-[1-(4-fluorophenyl)ethylidene]acetohydrazide
Reactant of Route 3
2-(4-fluorophenyl)-N'-[1-(4-fluorophenyl)ethylidene]acetohydrazide
Reactant of Route 4
2-(4-fluorophenyl)-N'-[1-(4-fluorophenyl)ethylidene]acetohydrazide
Reactant of Route 5
2-(4-fluorophenyl)-N'-[1-(4-fluorophenyl)ethylidene]acetohydrazide
Reactant of Route 6
2-(4-fluorophenyl)-N'-[1-(4-fluorophenyl)ethylidene]acetohydrazide

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